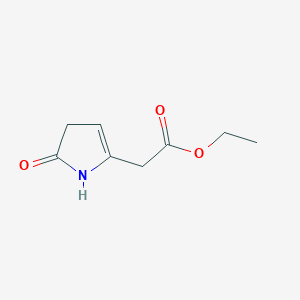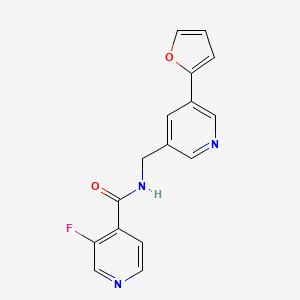![molecular formula C17H21NO3 B2567598 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320856-07-1](/img/structure/B2567598.png)
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Properties
Research on related diphenylmethane derivatives, such as bromophenols synthesized from bromination and demethylation reactions, showcases their effective antioxidant power. These compounds were evaluated against various in vitro assays, demonstrating significant antioxidant and radical scavenging activities comparable to synthetic standard antioxidants like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010).
Carbonic Anhydrase Inhibitory Properties
Another study synthesized bromophenol derivatives, including natural products, demonstrating their capacity as carbonic anhydrase inhibitors. These compounds showed a range of inhibitory activities against human cytosolic carbonic anhydrase II isozyme, suggesting potential for drug development for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antitumor Activities
A study designed and synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, targeting selective cytotoxicity against tumorigenic cell lines. One derivative, (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, was identified as a biologically stable compound with anticipated prolonged activity in the human body as an anticancer agent (Hayakawa et al., 2004).
Photoremovable Protecting Groups
The use of dimethylphenacyl (DMP) esters for the photorelease of carboxylic acids demonstrates the potential for (2,4-dimethoxyphenyl) derivatives in organic synthesis or biochemistry as photoremovable protecting groups. This application is crucial for developing "caged compounds" that can be activated by light (Zabadal et al., 2001).
Mechanism of Action
While the specific mechanism of action for this compound isn’t available, it’s worth noting that similar compounds have been developed to inhibit the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway, which is an important characteristic of autoimmune diseases . JAK1 and tyrosine kinase 2 (TYK2) mediate signal transduction events downstream of multiple cytokine receptors that regulate targeted gene transcription .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-8-12-4-5-13(9-11)18(12)17(19)15-7-6-14(20-2)10-16(15)21-3/h6-7,10,12-13H,1,4-5,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPDLNZHASZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2C3CCC2CC(=C)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567517.png)
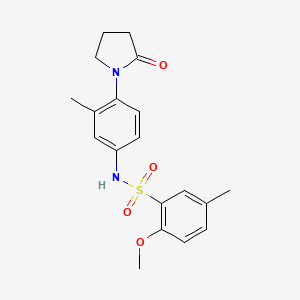
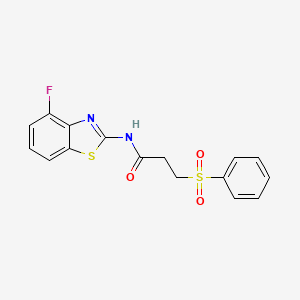
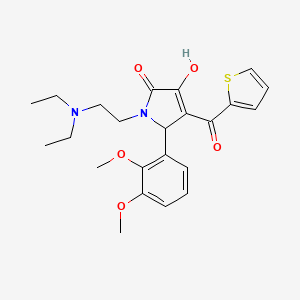
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2567522.png)
![4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol](/img/structure/B2567524.png)
